An In-depth Technical Guide to the Crystal Structure and XRD Data of Benzimidazole Hydrochloride Derivatives
An In-depth Technical Guide to the Crystal Structure and XRD Data of Benzimidazole Hydrochloride Derivatives
A Note on the Subject Compound: As of the date of this guide, specific, publicly available crystal structure and powder X-ray diffraction (XRD) data for 1-Butyl-1H-benzo[d]imidazole hydrochloride could not be located. Therefore, this document will serve as a comprehensive technical guide using a closely related analogue, 2-chloromethyl-1H-benzimidazole hydrochloride , for which detailed crystallographic data has been published.[1] The principles, methodologies, and data interpretation presented herein are directly applicable to the structural analysis of the target compound once suitable crystals are obtained.
Introduction: The Significance of Structural Elucidation
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The 1-butyl-1H-benzo[d]imidazole core is a key structural motif in various pharmacologically active agents. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for several reasons:
-
Structure-Activity Relationship (SAR): The biological activity of a drug is intrinsically linked to its 3D structure. Detailed crystallographic data provides insights into the molecule's conformation, which dictates how it interacts with biological targets.[4]
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Polymorphism: Crystalline solids can exist in different crystal forms (polymorphs), each with unique physicochemical properties such as solubility, stability, and bioavailability. Identifying and characterizing these forms is a critical aspect of drug development.
-
Intellectual Property: A well-defined crystal structure is a key component of patent applications, providing a unique fingerprint of a new chemical entity.
This guide will provide a detailed overview of the synthesis, crystallization, and structural analysis of benzimidazole hydrochlorides, using 2-chloromethyl-1H-benzimidazole hydrochloride as a case study.
Synthesis and Sample Preparation
General Synthesis of 1-Substituted Benzimidazoles
The synthesis of 1-alkyl-1H-benzo[d]imidazoles typically involves the N-alkylation of a pre-formed benzimidazole ring. A general synthetic route is outlined below:
Caption: General workflow for the synthesis and crystallization of 1-alkyl-1H-benzo[d]imidazole hydrochloride.
A common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[5] For N-alkylation, a base such as sodium hydroxide is used to deprotonate the imidazole nitrogen, followed by reaction with an alkyl halide like 1-bromobutane.[6]
Hydrochloride Salt Formation and Crystallization
To enhance water solubility for biological testing and to facilitate crystallization, the free base is often converted to its hydrochloride salt.[5][7] This is typically achieved by dissolving the synthesized 1-butyl-1H-benzo[d]imidazole in a suitable solvent (e.g., methanol or diethyl ether) and treating it with a solution of hydrochloric acid.
Obtaining X-ray quality single crystals is often the most challenging step. Common techniques include:
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Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.[8]
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth.
-
Vapor Diffusion: A small amount of the compound's solution is placed in a sealed container with a larger reservoir of an anti-solvent. The vapor from the anti-solvent slowly diffuses into the solution, inducing crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[9][10] It provides precise information on bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol for SC-XRD
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Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[11] Monochromatic X-rays, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, are directed at the crystal.[9][12]
-
Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these spots are recorded by a detector.[12]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.[13]
Crystallographic Data for 2-chloromethyl-1H-benzimidazole hydrochloride
The following table summarizes the crystallographic data obtained for the analogue compound, 2-chloromethyl-1H-benzimidazole hydrochloride.[1] This data provides a reference for what can be expected for 1-Butyl-1H-benzo[d]imidazole hydrochloride.
| Parameter | 2-chloromethyl-1H-benzimidazole hydrochloride[1] |
| Chemical Formula | C₈H₈Cl₂N₂ |
| Formula Weight | 203.07 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 7.1982 (3) |
| b (Å) | 9.4513 (5) |
| c (Å) | 14.0485 (7) |
| β (°) | 102.440 (3) |
| Volume (ų) | 933.43 (8) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.446 |
In the crystal structure of 2-chloromethyl-1H-benzimidazole hydrochloride, the molecules form an infinite chain structure parallel to the "b" axis through intermolecular hydrogen bonds.[1]
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to analyze polycrystalline (powder) samples.[14][15] It is primarily used for phase identification, to assess sample purity, and to study polymorphism.[12] While SC-XRD provides the detailed structure of a single crystal, PXRD gives a fingerprint of the bulk material.
Experimental Protocol for PXRD
-
Sample Preparation: A small amount of the crystalline powder (a few milligrams) is gently packed into a sample holder.[14] It is crucial to have a flat sample surface that is flush with the holder to ensure accurate peak positions.[14]
-
Data Acquisition: The sample is placed in a powder diffractometer. An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle (2θ).[12][15][16]
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal structure.[12]
Caption: A simplified workflow for Powder X-ray Diffraction (PXRD) analysis.
Interpreting PXRD Data
The PXRD pattern is a unique fingerprint for a crystalline solid. For 1-Butyl-1H-benzo[d]imidazole hydrochloride, the experimental PXRD pattern would be compared to a theoretical pattern calculated from the single-crystal structure data. A good match would confirm the phase purity of the bulk sample. Any additional peaks would indicate the presence of impurities or a different polymorphic form.
Conclusion and Future Work
This guide has outlined the essential methodologies for the synthesis, crystallization, and structural characterization of 1-Butyl-1H-benzo[d]imidazole hydrochloride. While specific experimental data for this compound is not yet available in the public domain, the protocols and data for the analogue, 2-chloromethyl-1H-benzimidazole hydrochloride, provide a robust framework for its analysis.
Future work will focus on obtaining single crystals of 1-Butyl-1H-benzo[d]imidazole hydrochloride suitable for SC-XRD analysis. The resulting crystallographic information will be invaluable for understanding its solid-state properties and for guiding further drug development efforts. The combination of single-crystal and powder XRD will provide a complete picture of this promising pharmaceutical compound.
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